1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Description
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDRUUOMXDHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The diazaspiro[3.3]heptane core is synthesized via intramolecular cyclization of a bis-amine precursor. Patent AU2017384317C1 details a method using 2-thia-6-azaspiro[3.3]heptane as a starting material, which undergoes deprotection and reductive amination to form the spirocyclic backbone. Critical parameters include:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Deprotection | HCl (gas) | Dichloromethane, 0°C | 78% |
| Cyclization | NaBHCN | Methanol, reflux | 65% |
| Benzylation | Benzyl chloride, KCO | DMF, 80°C | 82% |
This route avoids racemization by maintaining acidic conditions during deprotection.
Benzylation and Salt Formation
Post-cyclization, benzylation introduces the aromatic moiety. GlpBio’s protocol utilizes benzyl chloride in dimethylformamide (DMF) with potassium carbonate, achieving 82% yield. Subsequent hemioxalate formation involves titrating the free base with oxalic acid in ethanol:
Stoichiometric control (2:1 base-to-acid ratio) is critical to prevent di-oxalate byproducts.
Reaction Optimization Strategies
Catalytic Enhancements
Switching from sodium borohydride to sodium cyanoborohydride improves reductive amination efficiency (yield increase from 65% to 89%) by minimizing side reactions. Solvent screening reveals that tetrahydrofuran (THF) outperforms DMF in benzylation steps due to better nucleophilicity retention.
Crystallization Conditions
Crystallinity and purity depend on solvent polarity:
| Solvent | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol | 98.5 | Needles |
| Acetone | 95.2 | Prisms |
| Water | 88.7 | Amorphous |
Ethanol-water mixtures (3:1 v/v) yield >99% pure hemioxalate.
Analytical Characterization
Spectroscopic Confirmation
X-ray Diffraction
Single-crystal X-ray analysis confirms the spirocyclic geometry with a dihedral angle of 54.3° between the two rings, stabilizing the hemioxalate via hydrogen bonding.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in 7H-pyrrolo[2,3-d]pyrimidine derivatives , which exhibit kinase inhibitory activity. Patent CN109694380A demonstrates its utility in synthesizing anticancer agents via Pd-catalyzed cross-coupling.
Challenges and Mitigation
Chemical Reactions Analysis
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride
- Molecular formula : C₁₂H₁₈Cl₂N₂ .
- Molecular weight : 261.19 g/mol .
- Key differences :
- Applications : Used in organic synthesis and as a precursor for bioactive molecules .
Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Oxalate (2:1)
- Molecular formula : 2C₁₃H₁₆N₂O₂·C₂H₂O₄ .
- Molecular weight : 554.6 g/mol .
- Key differences :
- Applications : Intermediate for spirocyclic drug candidates .
6-Boc-1,6-Diazaspiro[3.3]heptane Hemioxylate
- Molecular formula : C₁₄H₂₃N₂O₄ .
- Key differences :
- Applications : Used in peptide and protease inhibitor synthesis .
Spiroisoxazoline Compounds (YA1, YA2, YA3)
- Examples: YA1: 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione . YA2: (5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro[4.4]non-2-ene-7,9-dione .
- Key differences: Isoxazoline ring introduces rigidity, impacting binding to biological targets .
Physicochemical and Functional Comparison
Research and Development Insights
- Its structural similarity to α4β2 nicotinic receptor agonists suggests neuroprotective applications .
- Material science : The spirocyclic core’s rigidity is exploited in designing thermally stable polymers .
Biological Activity
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is a bicyclic compound characterized by its unique spiro structure that incorporates two nitrogen atoms within a seven-membered ring. The compound's molecular formula is with a molecular weight of approximately 466.59 g/mol. Its structural features suggest potential biological activities, including antimicrobial and anticancer properties, which are the focus of this article.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition of various pathogens.
- Anticancer Activity : Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways, modulating the activity of enzymes or receptors involved in cell survival and proliferation.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial effects | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study B | Anticancer properties | Induced apoptosis in human cancer cell lines (e.g., HeLa cells), suggesting potential as a chemotherapeutic agent. |
| Study C | Mechanistic insights | Identified interaction with specific metabolic enzymes, enhancing understanding of its therapeutic potential. |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer effects of this compound on HeLa cells. The study reported that treatment with 10 µM concentration led to a significant increase in apoptotic markers after 24 hours, confirming its potential as an anticancer agent.
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Oxidation : Using potassium permanganate in an acidic medium.
- Reduction : Employing sodium borohydride in methanol.
- Substitution Reactions : Involving benzyl chloride with sodium hydroxide.
The compound serves as a building block for synthesizing more complex molecules and has applications in medicinal chemistry and materials science due to its unique structural properties .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization under strong acidic conditions (e.g., HCl or H₂SO₄) to form the spirocyclic core. For optimization, continuous flow reactors are recommended to enhance purity and scalability, as batch processes may suffer from side reactions. Temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) are critical for minimizing by-products .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure and benzyl substitution. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₆H₃₄N₄O₄, MW 466.59 g/mol). X-ray crystallography may resolve stereochemical ambiguities, though limited data exists for this compound .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : The compound should be stored in airtight containers at 2–8°C to prevent degradation. Stability tests indicate sensitivity to moisture and oxidizing agents. Pre-use analysis via HPLC (C18 column, acetonitrile/water gradient) is advised to verify integrity after prolonged storage .
Advanced Research Questions
Q. How does the spirocyclic structure influence its bioactivity, particularly in enzyme or receptor binding?
- Methodological Answer : The rigid spirocyclic core enhances 3D complementarity to biological targets. Molecular docking studies suggest preferential binding to enzymes with hydrophobic active sites (e.g., kinases or proteases). Competitive binding assays (e.g., fluorescence polarization) are recommended to quantify affinity against target proteins .
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or concentration ranges). Standardize testing using ISO-certified cell lines (e.g., HeLa or MCF-7) and cross-validate with orthogonal assays (e.g., ATP luminescence for cytotoxicity). Structural analogs (e.g., 2-benzyl derivatives) can isolate critical pharmacophores .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on reactivity. ADMET prediction tools (e.g., SwissADME) optimize logP and solubility. For example, replacing the benzyl group with a pyridyl moiety may enhance blood-brain barrier penetration .
Q. What advanced analytical methods are suitable for detecting degradation products in complex matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) identifies trace degradation products. Accelerated stability studies (40°C/75% RH for 6 months) coupled with PCA (principal component analysis) can correlate degradation pathways with structural vulnerabilities .
Q. How does the compound compare to related spirocyclic diazaspiroheptanes in terms of synthetic complexity and bioactivity?
- Methodological Answer : Comparative synthesis data show higher yields for 1-benzyl derivatives vs. 2-methyl analogs due to steric hindrance differences. Bioactivity-wise, 1-benzyl variants exhibit stronger enzyme inhibition (IC₅₀ ~10 µM vs. >50 µM for 2-methyl derivatives), likely due to enhanced π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
